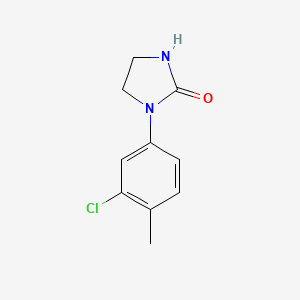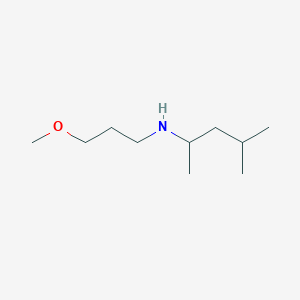
N-(3-methoxypropyl)-4-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-4-methylpentan-2-amine is an organic compound with the molecular formula C10H23NO. It is a type of hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-methylpentan-2-amine typically involves the reaction of 3-methoxypropylamine with 4-methylpentan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(3-methoxypropyl)-4-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-4-methylpentan-2-amine exerts its effects involves its interaction with specific molecular targets. The bulky structure of the compound allows it to fit into certain active sites of enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or signal transduction processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)-4-methylpentan-2-amine: Unique due to its specific structure and reactivity.
3-methylpentan-2-amine: Similar in structure but lacks the methoxypropyl group.
4-((2-methylpentan-2-yl)amino)benzamide: Contains a benzamide group, providing different chemical properties.
Uniqueness
This compound is unique due to its combination of a methoxypropyl group and a hindered amine structure. This combination provides distinct reactivity and interaction profiles, making it valuable in various applications.
Properties
CAS No. |
1038236-40-6 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C10H23NO/c1-9(2)8-10(3)11-6-5-7-12-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
YYHZAILRTKPRFE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NCCCOC |
Canonical SMILES |
CC(C)CC(C)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)
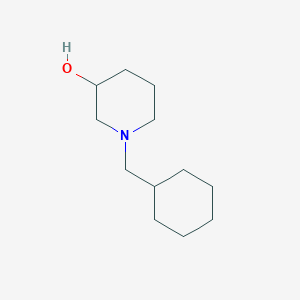

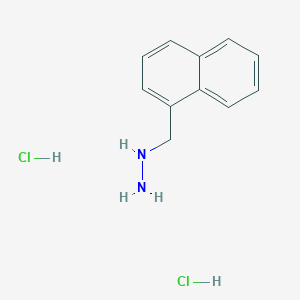
![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)

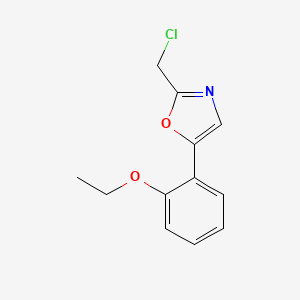
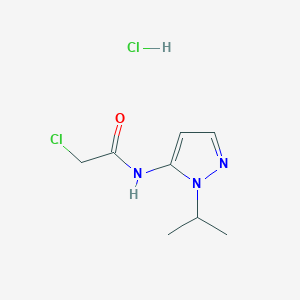
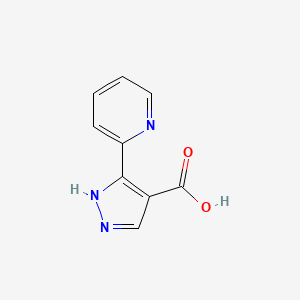

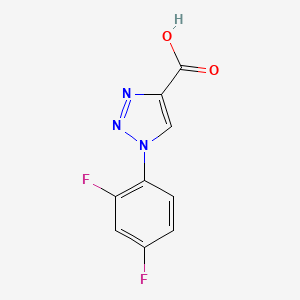
![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)

